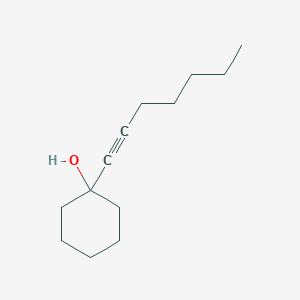

Cyclohexanol, 1-(1-heptynyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

37828-64-1 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

1-hept-1-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-7-10-13(14)11-8-6-9-12-13/h14H,2-6,8-9,11-12H2,1H3 |

InChI Key |

WBUGIJIMODKOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1(CCCCC1)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Cyclohexanol, 1 1 Heptynyl

Reactions Involving the Tertiary Hydroxyl Functionality

The tertiary nature of the alcohol and its proximity to the electron-rich alkyne group dictate the reactivity of the hydroxyl functionality.

Acid-Catalyzed Dehydration Processes: E1 and E2 Mechanistic Studies

The acid-catalyzed dehydration of tertiary alcohols like Cyclohexanol (B46403), 1-(1-heptynyl)-, typically proceeds through an E1 elimination mechanism. youtube.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group (water). youtube.comchegg.com

The subsequent departure of the water molecule generates a tertiary carbocation intermediate. libretexts.org This carbocation is stabilized by the adjacent cyclohexyl ring. A base (which can be water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. Given the structure of Cyclohexanol, 1-(1-heptynyl)-, elimination can lead to a mixture of alkene products. The major product is generally the more substituted and stable alkene, following Zaitsev's rule. youtube.com

While the E1 pathway is dominant for tertiary alcohols, the E2 mechanism, a concerted process, is more typical for primary alcohols undergoing dehydration. youtube.com For an E2 reaction to occur, a strong base is required to abstract a proton simultaneously as the leaving group departs. libretexts.org This pathway is less likely for Cyclohexanol, 1-(1-heptynyl)- under standard acid-catalyzed dehydration conditions due to the stability of the tertiary carbocation intermediate that favors the E1 route.

A related rearrangement, the Meyer-Schuster rearrangement, can occur with propargyl alcohols under acidic conditions, leading to the formation of α,β-unsaturated carbonyl compounds. nih.gov

Selective Oxidation Reactions and Product Characterization

The selective oxidation of the tertiary hydroxyl group in a propargylic alcohol without affecting the alkyne is a challenging transformation. Standard strong oxidizing agents would likely cleave the carbon-carbon triple bond. However, specialized methods have been developed for the selective oxidation of propargylic alcohols. nih.gov

One effective method involves a copper(I)-based catalytic system. Using a combination of copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere allows for the efficient and chemoselective oxidation of a wide range of propargyl alcohols to their corresponding ketones in excellent yields. nih.gov This method is notable for its mild reaction conditions, proceeding at room temperature, and its tolerance of sensitive functional groups like alkynes. nih.gov Another system for the selective oxidation of propargylic alcohols into α,β-acetylenic aldehydes utilizes a TiCl4/Et3N combination. researchgate.netresearchgate.net

Table 1: Comparison of Reagents for Selective Oxidation of Propargylic Alcohols

| Catalyst System | Oxidant | Key Features | Product Type |

|---|---|---|---|

| CuI/DMAP/TEMPO | O₂ (aerobic) | Mild room temperature conditions, high chemoselectivity. nih.gov | α,β-Acetylenic Ketones |

| TiCl₄/Et₃N | Not specified | Effective for selective oxidation. researchgate.netresearchgate.net | α,β-Acetylenic Aldehydes |

Nucleophilic Substitution Pathways at the Hydroxyl-Bearing Carbon (Sₙ1/Sₙ2 Considerations)

Nucleophilic substitution at a tertiary carbon center is generally difficult. The Sₙ2 mechanism is highly disfavored due to steric hindrance, which prevents the backside attack of the nucleophile. youtube.comyoutube.com

The Sₙ1 mechanism, which proceeds through a carbocation intermediate, is more plausible for tertiary alcohols. youtube.comyoutube.com Following protonation of the hydroxyl group to form a good leaving group, the departure of water would yield a tertiary carbocation. This intermediate can then be attacked by a nucleophile. However, in the case of Cyclohexanol, 1-(1-heptynyl)-, the competing E1 elimination reaction is often a major pathway, especially at higher temperatures, leading to alkene formation rather than substitution products. chegg.com The choice of a non-basic nucleophile and low reaction temperatures would be necessary to favor the Sₙ1 substitution pathway over elimination.

Transformations of the 1-Heptynyl Moiety

The carbon-carbon triple bond of the 1-heptynyl group is a site of high electron density, making it susceptible to a variety of addition reactions.

Catalytic Hydrogenation and Selective Reduction Strategies (e.g., to vinyl or saturated derivatives)

The alkyne functionality can be fully or partially reduced through catalytic hydrogenation. Complete hydrogenation to the corresponding saturated derivative, 1-(heptyl)cyclohexanol, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction typically requires elevated pressure and temperature. google.com

More synthetically useful are selective reductions. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) allows for the syn-hydrogenation of the alkyne to the corresponding (Z)-alkene, 1-((Z)-hept-1-en-1-yl)cyclohexanol.

Alternatively, a stereoselective reduction to the (E)-allylic alcohol can be accomplished using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄). alfa-chemistry.com This reaction, known as the Chan alkyne reduction, is specific for alkynols and proceeds with high stereoselectivity. alfa-chemistry.com The mechanism involves the reaction of the hydride with the hydroxyl group, which then facilitates an intramolecular hydrogen transfer. alfa-chemistry.com

Table 2: Selective Reduction Methods for Propargyl Alcohols

| Reagent/Catalyst | Product Stereochemistry | Product Name |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-Alkene (cis) | 1-((Z)-Hept-1-en-1-yl)cyclohexanol |

| Red-Al or LiAlH₄ | (E)-Alkene (trans) | 1-((E)-Hept-1-en-1-yl)cyclohexanol alfa-chemistry.com |

Hydrofunctionalization Reactions of the Alkyne (e.g., Hydration, Hydroboration)

The alkyne can undergo various hydrofunctionalization reactions, adding H-Y across the triple bond.

Hydration: The acid-catalyzed hydration of a terminal alkyne, typically using aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst, results in the formation of a ketone. libretexts.orglibretexts.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. khanacademy.orgyoutube.com This enol is unstable and rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org For Cyclohexanol, 1-(1-heptynyl)-, this reaction would yield 1-(1-hydroxycyclohexyl)heptan-2-one.

Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov addition of water across the alkyne. libretexts.orglibretexts.org Reaction of the alkyne with a sterically hindered borane (B79455), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields an aldehyde. libretexts.orglibretexts.org The use of a bulky borane is crucial to prevent a second addition to the initially formed vinylborane. libretexts.org For Cyclohexanol, 1-(1-heptynyl)-, this sequence would produce 2-(1-hydroxycyclohexyl)heptanal.

Cross-Coupling Reactions of Terminal Alkynes

The terminal alkyne group in Cyclohexanol, 1-(1-heptynyl)- serves as a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. While specific studies on Cyclohexanol, 1-(1-heptynyl)- are not extensively documented, the reactivity of terminal alkynes is well-established, allowing for a detailed discussion of its expected behavior in key cross-coupling methodologies.

The Sonogashira coupling is a paramount reaction for the arylation or vinylation of terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org In a typical Sonogashira reaction, Cyclohexanol, 1-(1-heptynyl)- would react with an aryl or vinyl halide (or triflate) in the presence of a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, typically copper(I) iodide, in an amine base like triethylamine. youtube.com The reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide, which is formed in situ from the terminal alkyne, copper(I), and the amine base. youtube.com Reductive elimination then yields the coupled product and regenerates the palladium(0) catalyst. The reaction is known for its mild conditions and tolerance of various functional groups, including the hydroxyl group present in Cyclohexanol, 1-(1-heptynyl)-. wikipedia.org

Another significant cross-coupling reaction applicable to terminal alkynes is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For Cyclohexanol, 1-(1-heptynyl)-, this would typically involve the formation of a zinc acetylide from the terminal alkyne, which then couples with an aryl, vinyl, or alkyl halide. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org The Negishi coupling is particularly valuable for its ability to form C(sp³)–C(sp), C(sp²)–C(sp), and C(sp)–C(sp) bonds. wikipedia.org

The Heck reaction , while primarily known for the coupling of alkenes with aryl or vinyl halides, can also be adapted for alkynes. organic-chemistry.orglibretexts.orgnih.govyoutube.comwikipedia.org In this context, the terminal alkyne of Cyclohexanol, 1-(1-heptynyl)- could potentially couple with an aryl or vinyl halide under palladium catalysis. The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkyne and subsequent reductive elimination. libretexts.org

A comparative overview of these cross-coupling reactions as they would apply to Cyclohexanol, 1-(1-heptynyl)- is presented in the table below.

| Reaction | Catalyst System | Coupling Partner | Typical Product |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Amine base | Aryl/Vinyl Halide or Triflate | 1-(1-(Aryl/Vinyl)hept-1-ynyl)cyclohexanol |

| Negishi Coupling | Ni or Pd catalyst | Organozinc reagent (from alkyne) and Aryl/Vinyl/Alkyl Halide | 1-(1-(Aryl/Vinyl/Alkyl)hept-1-ynyl)cyclohexanol |

| Heck Reaction | Pd catalyst, Base | Aryl/Vinyl Halide | 1-(1-(Aryl/Vinyl)hept-1-ynyl)cyclohexanol |

Rearrangement Reactions and Skeletal Transformations

The structure of Cyclohexanol, 1-(1-heptynyl)-, being a tertiary propargylic alcohol, makes it susceptible to a variety of rearrangement reactions, particularly under acidic conditions. These transformations can lead to significant changes in the carbon skeleton, including the formation of α,β-unsaturated carbonyl compounds and alterations to the cyclohexyl ring itself.

Propargylic Rearrangements and Their Mechanistic Implications

The most prominent rearrangement for tertiary propargylic alcohols like Cyclohexanol, 1-(1-heptynyl)- is the Meyer-Schuster rearrangement . wikipedia.orgrsc.orgresearchgate.net This acid-catalyzed reaction converts propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org For a tertiary alcohol with a terminal alkyne, the expected product is an α,β-unsaturated methyl ketone via the competing Rupe rearrangement . wikipedia.orgsynarchive.com

The mechanism of the Meyer-Schuster rearrangement begins with the protonation of the hydroxyl group, followed by its elimination as a water molecule to form a resonance-stabilized carbocation. wikipedia.org A wikipedia.orgchemistrysteps.com-shift of the hydroxyl group can occur, leading to an allenol intermediate which then tautomerizes to the α,β-unsaturated carbonyl compound. rsc.org

In the case of tertiary propargylic alcohols such as Cyclohexanol, 1-(1-heptynyl)-, the Rupe rearrangement often competes with or dominates the Meyer-Schuster pathway. wikipedia.orgsynarchive.com The Rupe rearrangement also proceeds through a carbocation intermediate, but involves the formation of an enyne intermediate, which is then hydrated to yield an α,β-unsaturated methyl ketone. wikipedia.org The reaction of 1-ethynylcyclohexanol, a close analog, in near-critical water has been shown to undergo the Rupe rearrangement. researchgate.net

The general mechanism for the acid-catalyzed rearrangement of Cyclohexanol, 1-(1-heptynyl)- is outlined below:

Protonation of the hydroxyl group by an acid catalyst.

Elimination of a water molecule to generate a tertiary carbocation adjacent to the alkyne.

Nucleophilic attack by water on the alkyne, or rearrangement to an allene (B1206475) carbocation.

Tautomerization of the resulting enol to the more stable keto form.

The specific outcome, whether it be a Meyer-Schuster or Rupe product, is often influenced by the reaction conditions and the nature of the catalyst used. wikipedia.org

Cyclohexyl Ring Transformations and Expansions/Contractions

In addition to rearrangements involving the propargylic system, the cyclohexyl ring of Cyclohexanol, 1-(1-heptynyl)- can also undergo transformations under certain reaction conditions, particularly those that proceed through carbocationic intermediates. While specific studies on this compound are lacking, analogies can be drawn from related systems.

Ring expansion and ring contraction reactions are known to occur in cyclic systems, often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.comwikipedia.orgnih.govstackexchange.comwikipedia.orgrsc.orgyoutube.comnuph.edu.uanih.gov For instance, the pinacol (B44631) rearrangement of 1,2-diols on a cyclohexane (B81311) ring can lead to ring contraction, forming a cyclopentyl derivative. stackexchange.com While Cyclohexanol, 1-(1-heptynyl)- is not a 1,2-diol, the generation of a carbocation at the carbinol center under acidic conditions could potentially trigger a rearrangement of the cyclohexyl ring.

A plausible, though not commonly reported, pathway could involve a 1,2-alkyl shift, leading to a ring-expanded cycloheptanone (B156872) derivative. Conversely, a ring contraction to a cyclopentyl system could also be envisioned under specific catalytic conditions, similar to the Favorskii rearrangement of α-haloketones, although the starting material is different. chemistrysteps.com

It is important to note that these ring transformations are generally less common than the propargylic rearrangements for this class of compounds. The primary reactive pathway under acidic conditions remains the Meyer-Schuster or Rupe rearrangement. However, the potential for skeletal reorganization of the cyclohexyl ring exists and would be dependent on the specific reagents and conditions employed.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For Cyclohexanol (B46403), 1-(1-heptynyl)-, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be indispensable.

¹H NMR and ¹³C NMR Spectral Analysis and Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclohexanol, 1-(1-heptynyl)- is expected to show distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent, typically appearing between 1.5 and 4.0 ppm.

Cyclohexyl Protons: The ten protons on the cyclohexyl ring would appear as a series of complex multiplets in the upfield region, likely between 1.2 and 2.0 ppm. The axial and equatorial protons would have different chemical shifts and coupling patterns.

Heptynyl Protons: The protons of the heptynyl chain would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the alkyne (C-3') would likely appear as a triplet around 2.2 ppm. The other methylene groups of the heptynyl chain would produce overlapping multiplets between approximately 1.2 and 1.6 ppm. The terminal methyl group (C-7') would be expected to show a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Based on the structure of 1-hept-1-ynylcyclohexan-1-ol, thirteen distinct carbon signals are expected.

Alkynyl Carbons (C-1' and C-2'): These are characteristic and would appear in the range of 80-90 ppm.

Carbinol Carbon (C-1): The carbon bearing the hydroxyl group is expected to have a chemical shift in the range of 65-75 ppm.

Cyclohexyl Carbons: The five other carbons of the cyclohexyl ring would produce signals in the aliphatic region, typically between 20 and 40 ppm.

Heptynyl Carbons: The carbons of the heptynyl chain would show signals in the aliphatic region, with the terminal methyl carbon being the most shielded (lowest ppm value).

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for Cyclohexanol, 1-(1-heptynyl)-

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | - | Data not available |

| C-2, C-6 | Data not available | Data not available |

| C-3, C-5 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| -OH | Data not available | - |

| C-1' | - | Data not available |

| C-2' | - | Data not available |

| C-3' | Data not available | Data not available |

| C-4' | Data not available | Data not available |

| C-5' | Data not available | Data not available |

| C-6' | Data not available | Data not available |

| C-7' | Data not available | Data not available |

Note: Specific experimental data is not publicly available. The table is a representation of expected regions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene groups in the heptynyl chain and within the cyclohexyl ring, aiding in the assignment of these complex spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nyu.edu It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the methylene protons of the cyclohexyl and heptynyl groups to their respective carbons. nyu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nyu.edu This is crucial for establishing the connectivity of the entire molecule. For example, HMBC would show correlations from the protons on C-2 and C-6 of the cyclohexyl ring to the carbinol carbon (C-1) and the alkynyl carbon (C-1'), confirming the attachment of the heptynyl group to the cyclohexanol ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS would be used to determine the purity of a sample of Cyclohexanol, 1-(1-heptynyl)- and to obtain its mass spectrum. The gas chromatogram would ideally show a single peak, indicating a pure compound. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The expected molecular weight is 194.31 g/mol . rsc.org The fragmentation pattern would likely involve the loss of a water molecule from the alcohol, and cleavage of the C-C bonds in the cyclohexyl ring and the heptynyl chain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. The calculated exact mass for C₁₃H₂₂O is 194.167065 u. rsc.org An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the molecular formula of the compound.

Interactive Data Table: Mass Spectrometry Data for Cyclohexanol, 1-(1-heptynyl)-

| Technique | Parameter | Expected Value |

| GC-MS | Molecular Ion (M⁺) | m/z 194 |

| Key Fragments | Data not available | |

| HRMS | Exact Mass [M+H]⁺ | 195.17432 u |

| Molecular Formula | C₁₃H₂₂O |

Note: Specific experimental fragmentation data is not publicly available.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Cyclohexanol, 1-(1-heptynyl)- would be expected to show characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretches (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹) due to the C-H stretching vibrations of the cyclohexyl and heptynyl methylene and methyl groups.

C≡C Stretch: A weak to medium intensity absorption band in the region of 2260-2100 cm⁻¹ for the carbon-carbon triple bond of the heptynyl group. This peak might be weak due to the internal position of the alkyne.

C-O Stretch: A strong absorption band in the region of 1260-1000 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol.

Interactive Data Table: Infrared Spectroscopy Data for Cyclohexanol, 1-(1-heptynyl)-

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3600 - 3200 (broad, strong) |

| C-H (sp³) | 2990 - 2850 (strong, sharp) |

| C≡C (Alkyne) | 2260 - 2100 (weak to medium) |

| C-O (Alcohol) | 1260 - 1000 (strong) |

Note: Specific experimental peak frequencies are not publicly available.

Vibrational Analysis and Functional Group Elucidation

Infrared (IR) spectroscopy is a fundamental tool for the vibrational analysis of Cyclohexanol, 1-(1-heptynyl)-. The IR spectrum provides a detailed fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its constituent functional groups.

The key functional groups present in Cyclohexanol, 1-(1-heptynyl)- are the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C) of the heptynyl substituent, and the various C-H and C-C bonds of the cyclohexyl and heptyl moieties.

Key Infrared Absorption Bands for Cyclohexanol, 1-(1-heptynyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Alkane C-H | C-H Stretch | 2950 - 2850 | Strong |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Alcohol C-O | C-O Stretch | 1260 - 1000 | Medium to Strong |

Data inferred from typical functional group absorption regions.

The O-H stretching vibration, typically appearing as a broad and strong band in the region of 3600-3200 cm⁻¹, is a clear indicator of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol is expected in the fingerprint region, generally between 1260-1000 cm⁻¹. brainly.com

The C-H stretching vibrations of the cyclohexyl and heptyl groups are anticipated to produce strong absorptions in the 2950-2850 cm⁻¹ range. brainly.com The carbon-carbon triple bond of the internal alkyne gives rise to a stretching vibration in the 2260-2100 cm⁻¹ region. For internal, non-conjugated alkynes, this peak is often of weak to medium intensity.

Other Advanced Spectroscopic Probes (e.g., Raman Spectroscopy for Alkyne Bonds)

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the characterization of Cyclohexanol, 1-(1-heptynyl)-. It is particularly effective for observing the vibrational modes of non-polar bonds, such as the carbon-carbon triple bond.

The C≡C stretching vibration of the alkyne is often a strong and sharp signal in the Raman spectrum, appearing in the 2260-2100 cm⁻¹ range. This is in contrast to its often weak appearance in the IR spectrum, making Raman spectroscopy a superior method for the positive identification and study of the alkyne functionality within the molecule. The terminal alkyne C≡C stretching band, for instance, appears between 2000 and 2250 cm⁻¹. nih.gov

Recent studies have highlighted the use of the terminal alkyne as a sensitive probe of the local biochemical environment using Raman spectroscopy. nih.gov While the alkyne in Cyclohexanol, 1-(1-heptynyl)- is internal, the principles of using the C≡C stretch as a spectroscopic marker remain relevant. The exact frequency of the C≡C stretch can be influenced by the surrounding molecular structure and solvent environment, providing subtle details about the molecule's conformation and interactions.

Comparative Spectroscopic Data for Key Functional Groups

| Functional Group | IR Active | Raman Active | Notes |

| -OH | Yes (Strong, Broad) | Yes (Generally Weak) | IR is more informative for hydroxyl groups due to the large dipole moment change. |

| C-H | Yes (Strong) | Yes (Medium) | Both techniques can be used for C-H bond analysis. |

| C≡C (Internal) | Yes (Weak to Medium) | Yes (Strong) | Raman spectroscopy is often the preferred method for observing the C≡C stretch in symmetrical or near-symmetrical environments. |

By combining data from both IR and Raman spectroscopy, a comprehensive vibrational profile of Cyclohexanol, 1-(1-heptynyl)- can be constructed, allowing for unambiguous functional group elucidation and a deeper understanding of its molecular structure.

Theoretical and Computational Chemistry of Cyclohexanol, 1 1 Heptynyl

Quantum Chemical Investigations of Electronic Structure and Bonding

The electronic structure of a molecule dictates its fundamental chemical and physical properties. youtube.com For Cyclohexanol (B46403), 1-(1-heptynyl)-, a quantum chemical approach would analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

The molecule consists of three key components: the cyclohexane (B81311) ring, the hydroxyl (-OH) group, and the 1-heptynyl (–C≡C-(CH₂)₄-CH₃) group. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The hydroxyl group introduces polarity and the capacity for hydrogen bonding. The 1-heptynyl group, with its carbon-carbon triple bond, provides a region of high electron density, making it a site for various chemical reactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. eurjchem.com For the analogous compound 1-ethynylcyclohexanol, the polar oxygen atom of the hydroxyl group and the electron-rich triple bond of the ethynyl (B1212043) group are the key sites of reactivity. ontosight.ai The electron density distribution would show a concentration of negative charge around the oxygen atom and the triple bond, while the hydrogen of the hydroxyl group would be electron deficient.

Table 1: Key Functional Groups and their Electronic Features

| Functional Group | Key Electronic Features |

| Cyclohexane Ring | Saturated, non-polar framework |

| Hydroxyl (-OH) | Polar, hydrogen bond donor and acceptor |

| 1-Heptynyl Group | Electron-rich triple bond, region of high polarizability |

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying high-energy transition states, and calculating the energy changes involved. rsc.orgsmu.edumdpi.com For Cyclohexanol, 1-(1-heptynyl)-, several reactions could be computationally modeled.

A plausible synthetic route for this compound involves the nucleophilic addition of a heptynyl anion (from 1-heptyne) to cyclohexanone (B45756), a method analogous to the synthesis of 1-ethynylcyclohexanol. wikipedia.org Computational modeling could map the potential energy surface of this reaction, identifying the transition state as the new carbon-carbon bond is formed and the carbonyl oxygen is protonated.

Another important reaction to model would be the acid-catalyzed dehydration of Cyclohexanol, 1-(1-heptynyl)-, which would likely lead to a mixture of alkene products. umass.edulibretexts.org Computational studies can help predict the preferred reaction pathway and the relative stability of the possible products by calculating the activation energies for each step. researchgate.net These calculations often involve locating the transition state structures and can provide insights into the role of catalysts. nih.gov

Conformational Analysis and Energetic Landscapes of the Cyclohexyl System

The cyclohexane ring is not static and can exist in various conformations, with the chair form being the most stable. acs.org The substituents on the ring—the hydroxyl and 1-heptynyl groups—can occupy either axial or equatorial positions. Conformational analysis aims to determine the relative energies of these different arrangements. acs.orgnih.gov

For the related molecule 1-ethynylcyclohexanol, studies have shown that the conformational preference of the ethynyl group is smaller than that of the hydroxyl group. acs.org The energy difference between the axial and equatorial conformers, known as the A-value, has been determined for the ethynyl group to be approximately 0.18 kcal/mol. acs.org This suggests that the ethynyl group has a slight preference for the equatorial position to minimize steric interactions. The longer heptynyl chain in the target molecule would likely increase this preference for the equatorial position due to its larger steric bulk.

The energetic landscape of the cyclohexyl system can be computationally mapped by calculating the potential energy as a function of the dihedral angles of the ring. chemrxiv.orgnih.gov This provides a detailed picture of the energy barriers between different conformations, such as the chair-to-boat interconversion.

Table 2: Estimated Conformational Preferences (A-values) for Substituents on a Cyclohexane Ring

| Substituent | Estimated A-value (kcal/mol) | Preferred Position |

| -OH | ~0.9 | Equatorial |

| -C≡CH | ~0.18 acs.org | Equatorial |

| -C≡C-(CH₂)₄-CH₃ | > 0.18 | Equatorial |

Note: The A-value for the 1-heptynyl group is an estimation based on the value for the ethynyl group and the expected increase in steric hindrance.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. wikipedia.orgolemiss.edu

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov For cyclohexanol, the chemical shift of the proton attached to the carbon bearing the hydroxyl group is a key diagnostic signal. stackexchange.comquora.com In Cyclohexanol, 1-(1-heptynyl)-, the chemical environment of each nucleus is influenced by the neighboring functional groups. Computational models, such as those employing the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical NMR spectra that can be compared with experimental data. nih.gov

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities. sgu.ru For Cyclohexanol, 1-(1-heptynyl)-, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, the C-O stretch, the C≡C stretch of the alkyne, and the C-H stretches of the alkyl chain and cyclohexane ring. researchgate.netquora.comnih.gov Computational methods can help to assign these bands and to understand how they might shift due to conformational changes or intermolecular interactions like hydrogen bonding. researchgate.net

Table 3: Predicted and Experimental IR Frequencies for Analogous Compounds

| Functional Group | Vibration | Predicted Frequency Range (cm⁻¹) | Experimental Frequency Range (cm⁻¹) |

| -OH (free) | O-H Stretch | ~3650 | ~3600-3650 researchgate.net |

| -OH (H-bonded) | O-H Stretch | ~3400 | ~3200-3550 quora.com |

| -C≡C- | C≡C Stretch | ~2100-2260 | ~2100-2260 |

| C-O | C-O Stretch | ~1000-1260 | ~1000-1260 quora.com |

Note: The predicted frequencies are general ranges for these functional groups. Specific computational results for Cyclohexanol, 1-(1-heptynyl)- would provide more precise values.

Applications in Organic Synthesis and Chemical Sciences

A Pivotal Intermediate in Complex Molecule Construction

The strategic placement of a hydroxyl group and a terminal alkyne on a cyclohexyl ring makes Cyclohexanol (B46403), 1-(1-heptynyl)- a valuable precursor in multi-step syntheses. This combination of functional groups allows for a wide range of chemical transformations, enabling chemists to introduce chirality and build intricate carbon skeletons with high degrees of control.

Precursor to Enantiomerically Pure Alcohols and Hydrocarbons

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Cyclohexanol, 1-(1-heptynyl)- can serve as a starting point for the preparation of chiral alcohols and hydrocarbons. Through asymmetric synthesis or chiral resolution, the racemic mixture of the parent alcohol can be separated into its individual enantiomers. These enantiomerically enriched propargyl alcohols are highly sought-after intermediates.

For instance, the alkyne moiety can undergo various transformations, such as reduction to the corresponding alkene or alkane, while the hydroxyl group can direct stereoselective reactions on the cyclohexyl ring. The combination of these reactions allows for the synthesis of a diverse array of chiral cyclohexyl derivatives.

| Precursor | Transformation | Product Type | Potential Application |

| (R/S)-Cyclohexanol, 1-(1-heptynyl)- | Asymmetric Reduction | Enantiomerically Pure Saturated/Unsaturated Alcohols | Chiral auxiliaries, building blocks for pharmaceuticals |

| (R/S)-Cyclohexanol, 1-(1-heptynyl)- | Derivatization and Separation | Enantiomerically Pure Heptynyl Cyclohexanol | Precursors for asymmetric synthesis |

| Enantiopure Cyclohexanol, 1-(1-heptynyl)- | Stereoselective Hydrogenation | Chiral Hydrocarbons | Ligands for catalysis, advanced materials |

This table illustrates the potential pathways to enantiomerically pure compounds starting from Cyclohexanol, 1-(1-heptynyl)-.

Building Block for Bioactive Molecules and Natural Product Analogues

The structural motif of a substituted cyclohexanol is present in numerous bioactive molecules and natural products. The reactivity of the alkyne group in Cyclohexanol, 1-(1-heptynyl)- allows for its incorporation into larger, more complex structures through reactions like Sonogashira, Glaser, or click chemistry. This versatility makes it a valuable tool for medicinal chemists and those working on the total synthesis of natural products.

Researchers can utilize this compound to construct analogues of known bioactive molecules, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. The heptynyl chain can be further functionalized or cyclized to create novel heterocyclic systems fused to the cyclohexyl ring.

Derivatization for Advanced Functional Materials

The unique electronic and structural properties of the alkyne functional group in Cyclohexanol, 1-(1-heptynyl)- make it an attractive candidate for the synthesis of advanced materials with tailored properties.

Synthesis of Organosilicon Compounds

The reaction of terminal alkynes with silicon-containing reagents is a well-established method for the synthesis of organosilicon compounds. Cyclohexanol, 1-(1-heptynyl)- can be employed in hydrosilylation reactions to produce vinylsilanes. These vinylsilanes are versatile intermediates that can be further transformed into a variety of organosilicon structures, including siloxanes and silazanes. The incorporation of the bulky cyclohexanol moiety can influence the physical and chemical properties of the resulting silicon-containing polymers or materials. While specific research on the use of 1-ethynyl-1-cyclohexanol (B41583) in forming cyclosiloxanes and cyclosilazanes is documented, the extension to its heptynyl analogue is a logical progression for creating more complex and potentially more soluble or sterically hindered organosilicon structures. epo.org

| Reactant | Reagent | Product Type | Potential Application |

| Cyclohexanol, 1-(1-heptynyl)- | Hydrosilane (e.g., HSiCl3) | Vinylsilane | Precursor to silicones, cross-linking agent |

| Resulting Vinylsilane | Hydrolysis/Aminolysis | Polysiloxane/Polysilazane | High-performance polymers, coatings |

This table outlines the derivatization of Cyclohexanol, 1-(1-heptynyl)- for the synthesis of organosilicon compounds.

Exploration in Polymer Chemistry and Cross-linking Agents

The alkyne functionality of Cyclohexanol, 1-(1-heptynyl)- allows it to participate in various polymerization reactions. For instance, it can undergo polymerization catalyzed by transition metal complexes. sigmaaldrich.com The resulting polymer, featuring pendant cyclohexanol groups, would possess unique properties related to its hydrophilicity, potential for hydrogen bonding, and thermal stability.

Furthermore, the bifunctional nature of this molecule—possessing both an alkyne and a hydroxyl group—makes it a candidate for use as a cross-linking agent. The hydroxyl group can be esterified or etherified to attach to a polymer backbone, while the alkyne group remains available for subsequent cross-linking reactions, such as click chemistry or thermal curing. This can lead to the formation of robust polymer networks with enhanced mechanical and thermal properties.

Development of Novel Chemical Entities through Structural Diversification

The true power of Cyclohexanol, 1-(1-heptynyl)- as a synthetic tool lies in the vast array of chemical transformations that can be performed on its two reactive centers. The alkyne can be converted into a variety of functional groups, including ketones, carboxylic acids, and heterocycles. The hydroxyl group can be oxidized, eliminated to form an alkene, or substituted.

This "structural diversification" allows for the creation of libraries of novel compounds based on the cyclohexyl scaffold. These new chemical entities can then be screened for a wide range of applications, from pharmaceuticals to materials science. The ability to systematically modify the structure of Cyclohexanol, 1-(1-heptynyl)- provides a powerful engine for discovery in chemical research.

| Transformation Type | Reagents | Resulting Functional Group |

| Alkyne Hydration | H2O, H+/Hg2+ | Ketone |

| Alkyne Oxidation | O3 or KMnO4 | Carboxylic Acid |

| Alkyne Cycloaddition | Azides (Click Chemistry) | Triazole |

| Hydroxyl Oxidation | PCC or Swern Oxidation | Ketone |

| Dehydration | Acid catalyst | Alkene |

This table showcases some of the possible transformations for structural diversification of Cyclohexanol, 1-(1-heptynyl)-.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-heptynyl)cyclohexanol, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves alkynylation of cyclohexanol derivatives. For example:

- Nucleophilic Addition : Reacting cyclohexanone with a heptynyl Grignard reagent (e.g., 1-heptynylmagnesium bromide) followed by acid quenching to yield the tertiary alcohol .

- Phase Transfer Catalysis (PTC) : Using PEG-400 or Aliquat-336 as PTCs to enhance reaction efficiency in biphasic systems, as demonstrated in analogous cyclohexanol derivative syntheses .

- Reactive Distillation : Indirect hydration or esterification-hydrolysis cascades (e.g., cyclohexene esterification with formic acid followed by hydrolysis) to improve conversion rates .

- Key Factors : Catalyst loading (e.g., 0.5–2 mol%), solvent polarity, temperature (80–120°C), and steric effects from the heptynyl group impact yield.

Q. How can spectroscopic techniques validate the structural integrity of 1-(1-heptynyl)cyclohexanol?

- Methodological Answer :

- IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) functional groups .

- NMR :

- ¹H NMR : Distinct signals for cyclohexanol protons (δ 1.2–2.0 ppm) and heptynyl protons (δ 2.1–2.5 ppm for propargylic CH₂, δ 1.8–2.0 ppm for terminal alkyne CH).

- ¹³C NMR : Alkyne carbons (δ 70–85 ppm for sp-hybridized carbons) and cyclohexanol quaternary carbon (δ ~70 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 194 (C₁₃H₂₂O⁺) and fragmentation patterns consistent with alkyne cleavage .

Advanced Research Questions

Q. How can multivariate statistical methods optimize reaction conditions for synthesizing 1-(1-heptynyl)cyclohexanol?

- Methodological Answer :

- Box-Behnken Design (BBD) : A response surface methodology to evaluate interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example, BBD reduced experiments by 50% in optimizing cyclohexane oxidation to cyclohexanol, achieving >90% conversion .

- Critical Parameters : Include steric hindrance from the heptynyl group, solvent dielectric constant, and catalyst stability.

- Validation : Confirm optimal conditions via GC-MS or HPLC to quantify yield and purity .

Q. What mechanistic pathways govern the reactivity of 1-(1-heptynyl)cyclohexanol in acid-catalyzed dehydration?

- Methodological Answer :

- E1 Mechanism : Protonation of the hydroxyl group forms a carbocation intermediate at the cyclohexanol carbon, followed by β-hydride elimination to generate cyclohexene derivatives. Competing pathways (e.g., dicyclohexyl ether formation) require controlled proton availability .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the β-hydrogen position can confirm rate-determining steps.

- Side Reactions : Use in situ IR or Raman spectroscopy to monitor intermediate carbocations and byproduct formation .

Q. How to resolve discrepancies in reported thermodynamic properties (e.g., melting points) of cyclohexanol derivatives?

- Methodological Answer :

- Calibration Standards : Cross-reference differential scanning calorimetry (DSC) data with NIST-certified standards (e.g., NIST reports Tfus = 355.9 K for 4-tert-butylcyclohexanol, ±3 K uncertainty) .

- Polymorphism Screening : Perform X-ray crystallography to identify crystal lattice variations affecting melting behavior .

Q. What safety protocols are critical when handling 1-(1-heptynyl)cyclohexanol in catalytic studies?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for volatile intermediates; alkyne moieties may react exothermically with strong oxidizers.

- First Aid : For skin contact, wash with 1% acetic acid to neutralize basic catalysts (e.g., Grignard reagents) .

- Waste Disposal : Quench residual reagents with isopropanol/water mixtures before disposal .

Data Contradiction Analysis

Q. Why do reported yields for analogous cyclohexanol derivatives vary across studies?

- Methodological Answer :

- Catalyst Deactivation : Trace moisture or oxygen in reactions involving Grignard reagents or organometallic catalysts can reduce yields (e.g., 25% yield in early syntheses vs. >70% with rigorous anhydrous conditions) .

- Analytical Variability : Discrepancies in GC-MS integration thresholds or NMR quantification methods (e.g., internal vs. external standards) .

- Reproducibility : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.